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Compound of Interest

Compound Name: 4-Ethoxybenzeneacetaldehyde

Cat. No.: B1600039

An In-Depth Technical Guide to 4-Ethoxybenzeneacetaldehyde (CAS: 433229-42-6) for
Advanced Research and Development

Executive Summary

4-Ethoxybenzeneacetaldehyde, registered under CAS number 433229-42-6, is a bifunctional
aromatic aldehyde of significant interest in modern organic synthesis.[1] Its structure, featuring
a reactive acetaldehyde moiety attached to an ethoxy-activated benzene ring, positions it as a
versatile intermediate for constructing complex molecular architectures.[1] This guide serves as
a comprehensive technical resource for researchers, chemists, and drug development
professionals, providing in-depth insights into its chemical properties, synthesis methodologies,
synthetic utility, and proposed analytical frameworks. By elucidating the mechanistic principles
behind its synthesis and reactivity, this document aims to empower scientists to effectively
harness the potential of this valuable building block in pharmaceutical, agrochemical, and
materials science applications.[1]

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of its
effective application. 4-Ethoxybenzeneacetaldehyde is an organic compound whose identity
is defined by the following descriptors.

Table 1: Chemical Identifiers for 4-Ethoxybenzeneacetaldehyde
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Identifier Value
CAS Number 433229-42-6[2]
IUPAC Name 2-(4-ethoxyphenyl)acetaldehyde[2]
Molecular Formula C10H1202[2][3][4]
(4-ethoxyphenyl)acetaldehyde, 4-ethoxy-
Synonyms
benzeneacetaldehyde[2][5]
inChi InChI=1S/C10H1202/c1-2-12-10-5-3-9(4-6-
n
10)7-8-11/h3-6,8H,2,7H2,1H3[2]
InChlKey CFFUTUSXYUPKSJ-UHFFFAQOYSA-N[2]

| Canonical SMILES | CCOC1=CC=C(C=C1)CC=0[2] |

The physicochemical properties of a compound dictate its behavior in different environments
and are critical for designing experiments, including reaction conditions, purification strategies,
and formulation. Below are key computed properties.

Table 2: Computed Physicochemical Properties

Property Value Source
Molecular Weight 164.20 g/mol PubChem[2]
Exact Mass 164.083729621 Da PubChem][2]
Topological Polar Surface Area  26.3 A2 PubChem|[2]

| XLogP3 | 1.9 | PubChem][2] |

Synthesis and Mechanistic Insights

The prevailing synthetic route to 4-Ethoxybenzeneacetaldehyde leverages the readily
available precursor, 4-ethoxyphenylacetic acid.[1] This transformation is efficiently achieved via
a Vilsmeier-Haack type reaction, a powerful method for formylating activated aromatic
compounds or, in this case, transforming a carboxylic acid derivative into an aldehyde.[1]
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The Vilsmeier-Haack Approach: A Mechanistic Rationale

The choice of the Vilsmeier-Haack reaction is strategic. It avoids harsh oxidizing or reducing
agents that could affect the ethoxy group or the benzene ring. The reaction proceeds in two
main stages:

o Formation of the Vilsmeier Reagent and Intermediate: Phosphorus oxychloride (POCIs)
reacts with the solvent, dimethylformamide (DMF), to form the electrophilic Vilsmeier
reagent, chloro-N,N-dimethylmethyleneiminium chloride. This reagent then activates the
carboxylic acid group of 4-ethoxyphenylacetic acid.

o Hydrolysis: The resulting intermediate is subsequently hydrolyzed under basic conditions
(aqueous sodium hydroxide) to yield the final aldehyde product, 4-
Ethoxybenzeneacetaldehyde.[1]

This methodology is not only efficient for introducing the aldehyde but also creates a key
intermediate that can be used for further derivatization, for instance, in the synthesis of
arylpyridylmethanones.[1]

Experimental Protocol: Synthesis from 4-
Ethoxyphenylacetic Acid

This protocol is a representative procedure based on established methodologies.[1]
Researchers should perform their own risk assessment and optimization.

Step 1: Intermediate Formation

» To a stirred solution of dimethylformamide (DMF), add phosphorus oxychloride (POClIs)
dropwise at 0-5 °C. Allow the mixture to stir for 30 minutes to ensure the complete formation
of the Vilsmeier reagent.

» Add 4-ethoxyphenylacetic acid to the solution in portions, maintaining the temperature below
10 °C.

 After the addition is complete, slowly warm the reaction mixture to approximately 70 °C and
maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography
(TLC).
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Step 2: Hydrolysis and Product Isolation

Cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed
ice.

e Add a solution of aqueous sodium hydroxide (e.g., 5M) until the mixture is alkaline (pH > 10).
o Heat the mixture to 100 °C for 1 hour to ensure complete hydrolysis of the intermediate.[1]

o Cool the mixture to room temperature. The product, 4-Ethoxybenzeneacetaldehyde, can
be extracted using an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to yield the crude product.

» Purify the crude product via column chromatography on silica gel to obtain pure 4-
Ethoxybenzeneacetaldehyde.

Synthesis Workflow Diagram
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Caption: Synthesis workflow for 4-Ethoxybenzeneacetaldehyde.

Reactivity and Synthetic Utility

The synthetic value of 4-Ethoxybenzeneacetaldehyde stems from its dual reactivity. The
aldehyde group is a potent electrophile, while the electron-donating ethoxy group activates the
aromatic ring for electrophilic substitution, primarily at the ortho positions.
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o Aldehyde Reactivity: The carbonyl carbon is highly susceptible to nucleophilic attack, making
it a cornerstone for forming new carbon-carbon and carbon-heteroatom bonds. Common
reactions include Wittig reactions, aldol condensations, reductive aminations, and
oxidations/reductions.

o Aromatic Ring Reactivity: The ethoxy group activates the ring, facilitating reactions like
nitration, halogenation, and Friedel-Crafts alkylation/acylation. The choice of reaction
conditions is critical to ensure chemoselectivity, targeting either the aldehyde or the ring.[1]

This compound is an achiral precursor that serves as a crucial building block for synthesizing
chiral molecules, which is of paramount importance in pharmaceutical development where a
specific stereoisomer is often responsible for the desired biological activity.[1]
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Caption: Synthetic utility of 4-Ethoxybenzeneacetaldehyde.

Proposed Analytical and Quality Control
Methodologies

A robust analytical framework is essential to confirm the identity, purity, and stability of 4-
Ethoxybenzeneacetaldehyde. While specific validated methods are not publicly detailed,
standard analytical techniques for aromatic aldehydes are directly applicable.
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Table 3: Summary of Proposed Analytical Techniques

Technique Purpose Expected Observations

Signals corresponding to
ethoxy protons (triplet and
quartet), aromatic protons
IH NMR Structural Elucidation (two doublets), methylene
protons, and a
characteristic aldehyde
proton singlet (~9-10 ppm).

Resonances for all 10 unique

carbon atoms, including a
13C NMR Structural Confirmation downfield signal for the

carbonyl carbon (~190-200

ppm).

Strong C=0 stretch for the

aldehyde (~1720-1740 cm™1),
FTIR Functional Group ID C-O-C stretches for the ether,

and C-H stretches for aromatic

and aliphatic groups.

A primary peak for the
compound, with detection at a
Purity Assessment & UV maximum (~275 nm,
HPLC-UV o _
Quantification typical for ethoxybenzene
chromophore). Area percent

can determine purity.

| GC-MS | Impurity Profiling & ID | Separation of volatile components. The mass spectrum
provides the molecular ion peak (m/z 164) and a characteristic fragmentation pattern for
identification. |

Representative QC Workflow

A typical quality control workflow ensures that the synthesized material meets the required
specifications for subsequent use.
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Caption: A typical Quality Control (QC) workflow.

Safety, Handling, and Storage

As a research chemical, 4-Ethoxybenzeneacetaldehyde must be handled with appropriate
care.

e Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment
(PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation
of vapors and contact with skin and eyes.

o Storage: Aldehydes are susceptible to oxidation to carboxylic acids. It is recommended to
store 4-Ethoxybenzeneacetaldehyde in a tightly sealed container under an inert
atmosphere (e.g., nitrogen or argon) in a cool, dark, and dry place.

o Safety Data: No specific Safety Data Sheet (SDS) for this exact compound is readily
available in public databases. Researchers must consult the SDS provided by the supplier.
Data for structurally similar compounds, like 4-ethoxybenzaldehyde, can suggest potential
hazards but should not be used as a direct substitute.

Conclusion and Future Outlook

4-Ethoxybenzeneacetaldehyde is a synthetically valuable intermediate with clear applications
in the construction of diverse and complex molecules. Its straightforward synthesis from 4-
ethoxyphenylacetic acid and its versatile reactivity make it an attractive building block for
medicinal and materials chemistry. Future research may focus on developing more sustainable,
green synthetic routes and expanding its application in asymmetric synthesis to create novel
chiral compounds with potent biological activities. The development and publication of validated
analytical methods and comprehensive toxicological data would further enhance its utility and
ensure its safe and effective application in advanced scientific endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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